1-(1-Methylpiperidin-4-yl)ethan-1-one
Overview
Description
The compound “1-(1-Methylpiperidin-4-yl)ethan-1-amine” is a liquid with a molecular weight of 142.24 . Another similar compound, “1-(1-methylpiperidin-4-yl)ethan-1-ol”, has a molecular weight of 143.23 .
Molecular Structure Analysis
The InChI code for “1-(1-Methylpiperidin-4-yl)ethan-1-amine” is1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3
. For “1-(1-methylpiperidin-4-yl)ethan-1-ol”, the InChI code is 1S/C8H17NO/c1-7(10)8-3-5-9(2)6-4-8/h7-8,10H,3-6H2,1-2H3
. Physical And Chemical Properties Analysis
The compound “1-(1-Methylpiperidin-4-yl)ethan-1-amine” is a liquid stored at 4 degrees Celsius . “1-(1-methylpiperidin-4-yl)ethan-1-ol” is an oil stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Applications
Antiviral Compounds Synthesis : A study involved the synthesis of novel thiadiazole and triazole derivatives from a precursor molecule, showcasing an application in developing antiviral agents against COVID-19. These compounds demonstrated good docking scores against the COVID-19 main protease, highlighting a potential application in drug development against coronavirus diseases (Rashdan et al., 2021).
Organic Synthesis Enhancements : Research on benzylation of alcohols using a bench-stable pyridinium salt demonstrates the role of piperidine derivatives in facilitating organic synthesis processes. This work contributes to the development of efficient methods for producing benzyl ethers, showing the versatility of such compounds in organic chemistry (Poon & Dudley, 2006).
Chemosensor Development : The creation of a fluorescent chemosensor for Fe3+ ions and picric acid detection showcases the application of piperidine derivatives in environmental monitoring and safety. This particular chemosensor offers high sensitivity and selectivity, underlining the compound's utility in analytical chemistry (Shylaja et al., 2020).
Material Science and Organic Chemistry
Electrooptic Film Fabrication : Piperidine-based dibranched chromophores were synthesized for use in electrooptic films, illustrating the role of such derivatives in advancing materials science. These compounds contribute to the understanding of how chromophore architecture influences thin-film microstructure and nonlinear optical responses, important for developing advanced photonic devices (Facchetti et al., 2006).
Alcohol Oxidation Systems : The development of a TEMPO-catalyzed alcohol oxidation system using an environmentally benign reagent represents another application in green chemistry. This work highlights the efficiency of piperidine derivatives in facilitating the oxidation of alcohols to carbonyl compounds, contributing to more sustainable chemical processes (Li & Zhang, 2009).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMIHGVMHRTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320771 | |
Record name | 1-(1-Methylpiperidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)ethan-1-one | |
CAS RN |
20691-91-2 | |
Record name | 1-(1-Methyl-4-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20691-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylpiperidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methylpiperidin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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